An In-Depth Technical Guide to 2-Bromo-3'-trifluoromethoxyacetophenone
An In-Depth Technical Guide to 2-Bromo-3'-trifluoromethoxyacetophenone
Abstract
This technical guide provides a comprehensive overview of 2-bromo-3'-trifluoromethoxyacetophenone, a key halogenated ketone intermediate in modern organic synthesis and medicinal chemistry. The trifluoromethoxy (-OCF₃) group imparts unique electronic properties and metabolic stability to molecules, making this building block particularly valuable for the development of novel pharmaceutical agents and advanced materials. This document details the compound's physicochemical properties, provides a thorough analysis of its spectroscopic signature, outlines robust synthetic protocols with mechanistic insights, explores its reactivity and synthetic utility, and establishes clear guidelines for safe handling and storage. The content is designed for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile reagent.
Introduction and Strategic Importance
2-Bromo-3'-trifluoromethoxyacetophenone is a substituted aromatic ketone that serves as a powerful intermediate in synthetic chemistry. Its structure is characterized by two highly reactive sites: the electrophilic carbonyl carbon and the adjacent α-carbon bearing a bromine atom, which is an excellent leaving group. This dual reactivity makes it a versatile precursor for a wide range of molecular scaffolds.[1]
The presence of the 3'-trifluoromethoxy substituent is of particular significance. The -OCF₃ group is a strong electron-withdrawing group and is highly lipophilic. In drug design, its incorporation can enhance metabolic stability, improve cell membrane permeability, and modulate binding affinity to biological targets. Consequently, building blocks like 2-bromo-3'-trifluoromethoxyacetophenone are instrumental in the synthesis of complex molecules for agrochemical and pharmaceutical research.[2][3]
This guide will serve as a definitive resource, consolidating critical data and field-proven methodologies related to this compound.
Chemical Identity and Physicochemical Properties
Precise identification is the cornerstone of reproducible science. The fundamental properties of 2-bromo-3'-trifluoromethoxyacetophenone are summarized below. Note that while a specific CAS Number for the 3'-trifluoromethoxy isomer is not prominently indexed, its identity is confirmed through its IUPAC name and structural data. For context, the related 3'-(trifluoromethyl) analog is registered under CAS Number 2003-10-3.[4][5][6][7]
| Property | Data | Source |
| IUPAC Name | 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone | N/A |
| Molecular Formula | C₉H₆BrF₃O | [4] |
| Molecular Weight | 283.04 g/mol | Calculated |
| Appearance | Expected to be a clear, colorless to pale yellow liquid or low-melting solid | [7] |
| Purity | Typically ≥97% (via GC or NMR) | [7] |
| InChI Key | (Anticipated) | N/A |
| SMILES | FC(F)(F)Oc1cccc(c1)C(=O)CBr | N/A |
Diagram: Chemical Structure
Caption: Structure of 2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone.
Synthesis and Mechanistic Considerations
The synthesis of 2-bromo-3'-trifluoromethoxyacetophenone is reliably achieved via a two-step process involving Friedel-Crafts acylation followed by a regioselective α-bromination. Understanding the mechanism of each step is critical for optimizing reaction conditions and minimizing impurity formation.
Diagram: High-Level Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Step 1: Friedel-Crafts Acylation
The initial step involves the acylation of a suitable aromatic precursor, such as 1-bromo-3-(trifluoromethoxy)benzene or trifluoromethoxybenzene itself, with an acetylating agent. The use of acetyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) is standard.[8][9]
Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism.
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, creating a highly electrophilic acylium ion intermediate.
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.
-
Rearomatization: A weak base (e.g., AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst.
Diagram: Mechanism of Friedel-Crafts Acylation
Caption: Key steps in the Friedel-Crafts acylation reaction.
Step 2: α-Bromination of the Ketone
The second step is the selective bromination of the methyl group adjacent to the carbonyl (the α-position). This reaction is typically acid-catalyzed, often using bromine (Br₂) in acetic acid.[1][10][11]
Mechanism: The acid-catalyzed α-bromination proceeds through an enol intermediate. The rate-determining step is the formation of this enol, meaning the reaction rate is independent of the bromine concentration.[10]
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr from Br₂/AcOH or added acid).
-
Enol Formation (Rate-Determining Step): A base (e.g., H₂O, acetate) removes an α-proton, leading to the formation of the enol tautomer.
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine.
-
Deprotonation: The protonated carbonyl is deprotonated to yield the final α-bromo ketone product and regenerate the acid catalyst.
Diagram: Mechanism of Acid-Catalyzed α-Bromination
Caption: The enol intermediate is key in acid-catalyzed α-bromination.
Reactivity and Synthetic Applications
α-Bromo ketones are highly prized for their versatility. The presence of two electrophilic centers and a good leaving group allows for a multitude of subsequent transformations. They are common precursors for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals.[1][3]
Common Reactions:
-
Hantzsch Thiazole Synthesis: Reaction with a thiourea or thioamide derivative yields a thiazole ring, a common motif in medicinal chemistry.[3]
-
Synthesis of Pyrazines: Condensation with diamines can produce pyrazine derivatives, which are used in materials science and as ligands.[3]
-
Favorskii Rearrangement: Treatment with a base can lead to a rearranged ester product.
-
Nucleophilic Substitution: The bromide can be displaced by a wide variety of nucleophiles (e.g., amines, azides, carboxylates) to introduce new functional groups at the α-position.
Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis and should be adapted based on specific equipment and safety infrastructure. All work should be performed in a well-ventilated fume hood.
Protocol: Synthesis of 3'-Trifluoromethoxyacetophenone
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl).
-
Reagents: Charge the flask with anhydrous aluminum chloride (1.2 eq) and an anhydrous solvent such as dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Addition: Add 1-(trifluoromethoxy)benzene (1.0 eq) to the flask. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol: α-Bromination of 3'-Trifluoromethoxyacetophenone
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 3'-trifluoromethoxyacetophenone (1.0 eq) from the previous step in glacial acetic acid.
-
Addition: Add molecular bromine (1.05 eq) dropwise at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed. A few drops of HBr can be added to initiate the reaction.[11]
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS. Avoid letting the reaction proceed for too long to prevent the formation of dibrominated side products.[12]
-
Work-up: Once complete, pour the reaction mixture into a large volume of cold water. Extract the product with a suitable solvent like ethyl acetate or DCM.
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution (to remove acetic acid), and finally brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is often purified by recrystallization or column chromatography on silica gel.
Safety, Handling, and Storage
α-Bromo ketones are lachrymatory (tear-inducing) and are potent irritants to the skin, eyes, and respiratory system. All handling must be conducted inside a certified chemical fume hood.[13][14][15]
| Safety Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical safety goggles (EN 166), and chemically resistant gloves (e.g., nitrile).[16] |
| Inhalation | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray.[15] |
| Skin Contact | Causes skin irritation. In case of contact, wash immediately with plenty of soap and water.[15][16] |
| Eye Contact | Causes serious eye irritation/damage. In case of contact, rinse cautiously with water for several minutes.[15][16] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Refrigeration (2-8 °C) is often recommended.[13][14] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[16]
Conclusion
2-Bromo-3'-trifluoromethoxyacetophenone stands out as a highly valuable and versatile chemical intermediate. Its unique combination of a reactive α-bromo ketone moiety and an electronically significant trifluoromethoxy group makes it a strategic building block for accessing novel and complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to leverage its full potential in driving innovation in drug discovery, materials science, and beyond.
References
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Prakash, O., Saini, N., & Sharma, P. K. (2014). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. ISRN Organic Chemistry. Available at: [Link]
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